Dichlorobis(2-methylpropyl)stannane
Overview
Description
Dichlorobis(2-methylpropyl)stannane, with the chemical formula C8H18Cl2Sn, is an organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its applications in organic synthesis and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(2-methylpropyl)stannane can be synthesized through the reaction of tin tetrachloride (SnCl4) with 2-methylpropyl magnesium chloride (i-PrMgCl) in an anhydrous environment. The reaction typically proceeds as follows:
SnCl4+2i-PrMgCl→C8H18Cl2Sn+2MgCl2
This reaction is carried out under inert conditions, often using a nitrogen or argon atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(2-methylpropyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The tin center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the tin center.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the tin center.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin compounds with different functional groups, while oxidation and reduction reactions can produce tin compounds with different oxidation states .
Scientific Research Applications
Dichlorobis(2-methylpropyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the Stille coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis.
Biological Studies: Research has explored the antibacterial properties of organotin compounds, including their potential use in developing new antibacterial agents.
Material Science: Organotin compounds are investigated for their potential use in materials science, including the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which dichlorobis(2-methylpropyl)stannane exerts its effects involves the coordination of the tin center with various ligands. This coordination can activate or stabilize intermediates in chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(2-methylpropyl)stannane: C8H18Cl2Sn
Dichlorodibutylstannane: C8H18Cl2Sn
Dichlorodiphenylstannane: C12H10Cl2Sn
Uniqueness
This compound is unique due to its specific alkyl groups, which influence its reactivity and applications. Compared to other organotin compounds, it offers distinct advantages in terms of stability and reactivity in certain chemical reactions .
Properties
IUPAC Name |
dichloro-bis(2-methylpropyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2ClH.Sn/c2*1-4(2)3;;;/h2*4H,1H2,2-3H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWLHTAAGCHDAV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Sn](CC(C)C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424067 | |
Record name | Dichlorobis(2-methylpropyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14208-78-7 | |
Record name | Dichlorobis(2-methylpropyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20424067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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